molecular formula C13H15NO B2393502 1-(4-Hydroxyphenyl)cyclohexane-1-carbonitrile CAS No. 868849-45-0

1-(4-Hydroxyphenyl)cyclohexane-1-carbonitrile

Cat. No.: B2393502
CAS No.: 868849-45-0
M. Wt: 201.269
InChI Key: MXDUNEZULWZDPP-UHFFFAOYSA-N
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Description

1-(4-Hydroxyphenyl)cyclohexane-1-carbonitrile is an organic compound with the molecular formula C13H15NO It is characterized by a cyclohexane ring substituted with a hydroxyphenyl group and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Hydroxyphenyl)cyclohexane-1-carbonitrile can be synthesized through several methods. One common approach involves the reaction of 4-hydroxybenzaldehyde with cyclohexanone in the presence of a base to form the corresponding hydroxyphenylcyclohexanone. This intermediate is then subjected to a cyanation reaction using a suitable cyanating agent, such as sodium cyanide or potassium cyanide, under controlled conditions to yield this compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Hydroxyphenyl)cyclohexane-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid derivative.

    Reduction: The carbonitrile group can be reduced to form an amine or other reduced derivatives.

    Substitution: The hydroxy group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base or acid catalyst.

Major Products Formed:

    Oxidation: Formation of 1-(4-oxophenyl)cyclohexane-1-carbonitrile or 1-(4-carboxyphenyl)cyclohexane-1-carbonitrile.

    Reduction: Formation of 1-(4-aminophenyl)cyclohexane-1-carbonitrile.

    Substitution: Formation of 1-(4-alkoxyphenyl)cyclohexane-1-carbonitrile or 1-(4-acetoxyphenyl)cyclohexane-1-carbonitrile.

Scientific Research Applications

1-(4-Hydroxyphenyl)cyclohexane-1-carbonitrile has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(4-Hydroxyphenyl)cyclohexane-1-carbonitrile involves its interaction with molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the carbonitrile group can participate in nucleophilic or electrophilic reactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

1-(4-Hydroxyphenyl)cyclohexane-1-carbonitrile can be compared with similar compounds such as:

    1-(4-Methoxyphenyl)cyclohexane-1-carbonitrile: Differing by the presence of a methoxy group instead of a hydroxy group, which affects its reactivity and interactions.

    1-(4-Aminophenyl)cyclohexane-1-carbonitrile:

    1-(4-Chlorophenyl)cyclohexane-1-carbonitrile: Differing by the presence of a chloro group, which impacts its chemical behavior and uses.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(4-hydroxyphenyl)cyclohexane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO/c14-10-13(8-2-1-3-9-13)11-4-6-12(15)7-5-11/h4-7,15H,1-3,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXDUNEZULWZDPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C#N)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 1-(4-methoxyphenyl)cyclohexanecarbonitrile (2 g, 9.29 mmol) in DCM (40 mL) at 0° C. under N2 was added dropwise BBr3 (2.63 mL, 27.87 mmol). The reaction was allowed to warm to room temperature and stirred for 48 hours. The mixture was stirred for 3 hours at 0° C. and quenched with water (30 mL). The mixture was separated and the organic layer was washed with a saturated aqueous solution of NaHCO3 then water. The combined organic extracts were dried over Na2SO4, filtered, concentrated in vacuo and purified by column chromatography on silica gel eluting with DCM:acetone (97:3) to give the title compound (1.71 g, 91%).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
2.63 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Yield
91%

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